Furfuryl thiopropionate
Overview
Description
Furfuryl thiopropionate is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is known for its distinctive alliaceous, coffee, and savory aroma, and is commonly used in flavors and fragrances . The compound is also referred to as S-(2-Furanylmethyl) propanethioate .
Mechanism of Action
Target of Action
Furfuryl Thiopropionate is primarily used as a flavoring agent . It imparts a savory flavor profile, with notes of coffee, garlic, and onion . The primary targets of this compound are the olfactory receptors in the nasal cavity and taste receptors in the mouth, which perceive its unique flavor characteristics.
Biochemical Pathways
These reactions include nucleophilic additions, condensation reactions, oxidations, reductions, and others associated with the furan ring . It’s plausible that this compound may undergo similar reactions.
Pharmacokinetics
It has been found to be insoluble in water but soluble in organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of this compound is the perception of its unique flavor characteristics. This compound imparts a savory flavor profile, with notes of coffee, garlic, and onion
Action Environment
The action of this compound, like other flavor compounds, can be influenced by various environmental factors. These include the presence of other flavors, the temperature and pH of the food or drink it is added to, and the individual’s unique taste and smell perceptions. The stability of this compound may also be affected by storage conditions, with a recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known to have a sulfurous, coffee-like, and savory aroma
Cellular Effects
It is known that furfural, a related compound, can have detrimental effects on microbial metabolism
Molecular Mechanism
Furfural, a related compound, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions
Preparation Methods
Furfuryl thiopropionate can be synthesized through various methods. One common synthetic route involves the esterification of furfuryl alcohol with propionic acid in the presence of a catalyst . The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Furfuryl thiopropionate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiopropionate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include furfuryl thiopropionic acid, furfuryl thiopropanol, and other substituted derivatives .
Scientific Research Applications
Furfuryl thiopropionate has a wide range of scientific research applications:
Comparison with Similar Compounds
Furfuryl thiopropionate can be compared with other similar compounds, such as:
Furfuryl methyl sulfide: Similar in structure but with a methyl group instead of a propionate group.
Methyl furfuryl disulfide: Contains a disulfide linkage, offering different reactivity and applications.
Ethyl 3-(furfurylthio)propionate: Another derivative with an ethyl group, used in flavors and fragrances.
This compound is unique due to its specific aroma profile and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
S-(furan-2-ylmethyl) propanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVPDFNCAUOOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069300 | |
Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; cofee-like aroma | |
Record name | S-Furfuryl thiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 to 97.00 °C. @ 10.00 mm Hg | |
Record name | S-(2-Furanylmethyl) propanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | S-Furfuryl thiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.111 (20°) | |
Record name | S-Furfuryl thiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59020-85-8 | |
Record name | S-(2-Furanylmethyl) propanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59020-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl thiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-furfuryl propanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL THIOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U05MDN4A54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-(2-Furanylmethyl) propanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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